molecular formula C18H18BrCl2N3O B10976393 N-(4-bromo-2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

N-(4-bromo-2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B10976393
M. Wt: 443.2 g/mol
InChI Key: IFMKYUFMIDFGSL-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-CHLOROPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMO-2-CHLOROPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-2-chloroaniline with 3-chlorophenylpiperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form the desired amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-BROMO-2-CHLOROPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Condensation Reactions: The amide group can participate in condensation reactions with other compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the compound.

Scientific Research Applications

N-(4-BROMO-2-CHLOROPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-CHLOROPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

  • N-(4-BROMO-2-CHLOROPHENYL)-2-[4-(2-CHLOROPHENYL)PIPERAZINO]ACETAMIDE
  • N-(4-BROMO-2-CHLOROPHENYL)-2-[4-(4-CHLOROPHENYL)PIPERAZINO]ACETAMIDE
  • N-(4-BROMO-2-CHLOROPHENYL)-2-[4-(3-FLUOROPHENYL)PIPERAZINO]ACETAMIDE

Uniqueness: N-(4-BROMO-2-CHLOROPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18BrCl2N3O

Molecular Weight

443.2 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C18H18BrCl2N3O/c19-13-4-5-17(16(21)10-13)22-18(25)12-23-6-8-24(9-7-23)15-3-1-2-14(20)11-15/h1-5,10-11H,6-9,12H2,(H,22,25)

InChI Key

IFMKYUFMIDFGSL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Br)Cl)C3=CC(=CC=C3)Cl

Origin of Product

United States

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